molecular formula C19H38O9 B608017 Hydroxy-PEG6-t-butyl ester CAS No. 361189-64-2

Hydroxy-PEG6-t-butyl ester

Cat. No. B608017
M. Wt: 410.5
InChI Key: VGGDPFAYSOSIOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy-PEG6-t-butyl ester is a PEG derivative containing a hydroxyl group with a t-butyl ester . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The t-butyl protected carboxyl group can be deprotected under acidic conditions .


Synthesis Analysis

Hydroxy-PEG6-t-butyl ester can be used for bioconjugation or as a building block for synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .


Molecular Structure Analysis

This heterobifunctional, PEGylated crosslinker features a hydroxyl group at one end and t-butyl-protected carboxylic acid at the other, which can be deprotected with acidic conditions .


Chemical Reactions Analysis

The t-butyl protected carboxyl group can be deprotected under acidic conditions . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .


Physical And Chemical Properties Analysis

Hydroxy-PEG6-t-butyl ester has a molecular weight of 410.5 g/mol . It is a liquid at room temperature . Its refractive index is 1.454 and it has a density of 1.068 .

Scientific Research Applications

Hydroxy-PEG6-t-butyl ester

is a heterobifunctional, PEGylated crosslinker . It features a hydroxyl group at one end and t-butyl-protected carboxylic acid at the other, which can be deprotected with acidic conditions . The hydrophilic PEG linker facilitates solubility in biological applications .

    Bioconjugation

    Hydroxy-PEG6-t-butyl ester can be used for bioconjugation . Bioconjugation is a chemical strategy to form a stable covalent link between two molecules, at least one of which is a biomolecule. The methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific bioconjugation experiment being conducted.

    Synthesis of Small Molecules

    Hydroxy-PEG6-t-butyl ester can be used as a building block for the synthesis of small molecules . The methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific synthesis experiment being conducted.

    Synthesis of Biomolecule Conjugates

    Hydroxy-PEG6-t-butyl ester can be used for the synthesis of conjugates of small molecules and/or biomolecules . The methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific synthesis experiment being conducted.

    Chemical Biology and Medicinal Chemistry

    Hydroxy-PEG6-t-butyl ester can be used to create tool compounds for chemical biology and medicinal chemistry that require ligation . The methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific experiment being conducted.

    Drug Delivery

    Hydroxy-PEG6-t-butyl ester can be used in the field of drug delivery . The hydrophilic PEG spacer increases solubility in aqueous media, which can be beneficial for improving the bioavailability of certain drugs . The methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific drug delivery system being developed.

    Protein Pegylation

    Hydroxy-PEG6-t-butyl ester can be used for protein pegylation . Pegylation is a process of attaching polyethylene glycol (PEG) polymer chains to molecules, in this case, proteins. This can improve the stability and solubility of the protein, and can also reduce immunogenicity . The methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific protein and the goals of the pegylation experiment.

    Surface Modification

    Hydroxy-PEG6-t-butyl ester can be used for surface modification . The hydrophilic PEG spacer can increase the hydrophilicity of surfaces, which can be beneficial for various applications such as reducing protein adsorption or cell adhesion . The methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific surface modification experiment being conducted.

    Nanoparticle Functionalization

    Hydroxy-PEG6-t-butyl ester can be used for nanoparticle functionalization . The hydrophilic PEG spacer can improve the stability and biocompatibility of nanoparticles, which can be beneficial for various applications such as drug delivery or imaging . The methods of application or experimental procedures, technical details or parameters, and the results or outcomes obtained would depend on the specific nanoparticle functionalization experiment being conducted.

Safety And Hazards

According to the safety data sheet, Hydroxy-PEG6-t-butyl ester may cause respiratory irritation and skin irritation . It is recommended to use only outdoors or in a well-ventilated area and avoid breathing mist/vapours/spray .

Future Directions

Hydroxy-PEG6-t-butyl ester can be used for bioconjugation or as a building block for synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . Examples of applications include its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC® molecules) for targeted protein degradation .

properties

IUPAC Name

tert-butyl 3-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38O9/c1-19(2,3)28-18(21)4-6-22-8-10-24-12-14-26-16-17-27-15-13-25-11-9-23-7-5-20/h20H,4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGDPFAYSOSIOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy-PEG6-t-butyl ester

CAS RN

361189-64-2
Record name Hydroxy-PEG6-t-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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